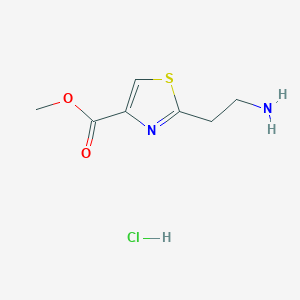

Methyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride

Description

Methyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride is a thiazole-derived compound featuring a methyl ester at position 4, a 2-aminoethyl substituent at position 2, and a hydrochloride counterion. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the ring, often utilized in pharmaceuticals due to their bioactivity.

Properties

IUPAC Name |

methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-11-7(10)5-4-12-6(9-5)2-3-8;/h4H,2-3,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUBXFLMRNZRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Mechanism

A patent (CN102372680A) outlines a method starting with L-cysteine hydrochloride and formaldehyde . The synthesis proceeds through four stages:

-

Condensation : L-cysteine hydrochloride reacts with formaldehyde to form thiazolidine-4-carboxylic acid.

-

Esterification : Thiazolidine-4-carboxylic acid is treated with methanol and HCl gas to yield methyl thiazolidine-4-carboxylate hydrochloride.

-

Oxidation : MnO₂ in acetonitrile oxidizes the thiazolidine ring to a thiazole, producing methyl thiazole-4-carboxylate.

-

Hydrolysis and Salt Formation : The ester is hydrolyzed to thiazole-4-carboxylic acid, followed by re-esterification and HCl salt formation.

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Esterification | HCl gas, MeOH, 12 h, RT | 89 |

| Oxidation (MnO₂) | Acetonitrile, 80°C, 48 h | 80.8 |

| Hydrolysis | 10% NaOH, reflux, 1 h | 95 |

This method uses inexpensive starting materials but requires careful control of HCl gas and MnO₂ stoichiometry.

Hantzsch Thiazole Synthesis with α-Halo Ketones

General Protocol

A modified Hantzsch approach employs methyl dichloroacetate and aldehydes to form the thiazole core:

-

Aldol Condensation : Methyl dichloroacetate reacts with an aldehyde (e.g., phenylacetaldehyde) in ether with NaOMe.

-

Cyclization with Thiourea : The intermediate reacts with thiourea in methanol under reflux to form the thiazole ring.

Example:

Advantages:

-

High yields (75–96%) under mild conditions.

-

Adaptable for diverse substitutions at the thiazole 5-position.

Green Chemistry Approaches

Solvent-Free and Catalyst-Free Methods

Recent advancements prioritize eco-friendly protocols:

Case Study:

A one-pot synthesis using N-bromosuccinimide (NBS) and PEG-400 under microwave irradiation produces methyl 2-amino-4-methylthiazole-5-carboxylate in 89% yield.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| L-Cysteine Condensation | L-Cysteine, formaldehyde | 80–89 | 72 h | Moderate |

| Hantzsch Synthesis | α-Halo ketones | 75–96 | 6–24 h | High |

| Green Chemistry | PEG-400, NBS | 85–96 | 5–30 min | High |

Key Observations:

-

The Hantzsch method offers superior flexibility for structural diversification.

-

Green methods reduce hazardous waste but require specialized equipment (e.g., microwaves).

Challenges and Optimization Strategies

Common Pitfalls

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Methyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride belongs to the class of 2-aminothiazole derivatives, which are recognized for their broad spectrum of biological activities. Key pharmacological properties include:

- Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml . This positions it as a promising candidate for developing new anti-tubercular agents.

- Anticancer Activity : The compound exhibits cytotoxic effects against different cancer cell lines. Research indicates that modifications to the thiazole ring can enhance its activity against cancer cells, particularly in breast and liver cancers .

- Anti-inflammatory Effects : Thiazole derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired structure. The compound can be synthesized through methods that include:

- Cyclocondensation Reactions : These reactions involve the condensation of thiosemicarbazides with appropriate aldehydes or ketones to form thiazole derivatives .

- Functional Group Modifications : Alterations to the aminoethyl or carboxylate groups can lead to derivatives with enhanced biological activity or improved pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives in various applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Notes and Limitations

- Direct comparative studies on the target compound are absent in the provided evidence; conclusions are extrapolated from structural analogs.

- Synthesis protocols for aminoethyl-substituted thiazoles may require optimization due to steric hindrance or counterion effects.

- Biological activity (e.g., receptor affinity, toxicity) must be validated experimentally, as minor structural changes can drastically alter pharmacokinetics .

Biological Activity

Methyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride is a compound belonging to the thiazole family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds known for their significant biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The thiazole ring structure is crucial for the interaction with various biological targets, making it a versatile scaffold in drug development.

The mechanism of action of this compound involves its ability to inhibit specific enzymes and proteins critical for bacterial cell wall synthesis. Notably, it has been shown to inhibit UDP-N-acetylmuramate/L-alanine ligase, which is essential for the formation of bacterial cell walls. This inhibition leads to bacterial cell death, highlighting its potential as an antibiotic agent .

3.1 Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various pathogens, particularly Mycobacterium tuberculosis. In studies, it demonstrated sub-micromolar minimum inhibitory concentrations (MICs), indicating potent anti-tubercular properties . The compound's selectivity for mycobacterial species over non-target bacteria further underscores its therapeutic potential.

Table 1: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | <0.06 |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis | 0.06 |

3.2 Anticancer Activity

Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 (liver cancer) | <1.0 |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | A-431 (skin cancer) | <1.5 |

4.1 Study on Anti-Tubercular Activity

A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited significant bactericidal activity against M. tuberculosis. The compound was found to be rapidly bactericidal against replicating bacteria, with a selectivity index indicating low toxicity towards human cells .

4.2 Study on Cytotoxicity Against Cancer Cells

In another investigation focusing on cytotoxicity, this compound was tested against several human cancer cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner and effectively inhibited the proliferation of cancer cells .

5. Conclusion

This compound represents a promising candidate in the development of new antimicrobial and anticancer agents due to its potent biological activities and favorable safety profile. Further research is warranted to explore its full therapeutic potential and optimize its pharmacological properties.

Q & A

Q. What are the established synthetic routes for Methyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride?

The compound is typically synthesized via esterification and functional group modifications. A common approach involves reacting thiazole intermediates with aminoethyl groups under acidic conditions. For example, ethyl 2-amino-thiazole-4-carboxylate derivatives are synthesized by coupling acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) with thiazole precursors, followed by hydrolysis and salt formation . Another route involves methyl ester formation from carboxylic acid derivatives, as seen in the hydrolysis of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate to its acid form using NaOH and HCl . Adjusting reaction conditions (e.g., solvent, temperature, and catalysts) is critical for optimizing yield and purity.

Q. How is this compound characterized to confirm structure and purity?

Characterization relies on spectroscopic and chromatographic methods:

- NMR Spectroscopy : Proton NMR (e.g., 1H NMR at 400 MHz) identifies functional groups, such as methyl esters (δ ~3.8–4.1 ppm) and thiazole protons (δ ~7.7–8.0 ppm) .

- HPLC/GC-MS : Used to assess purity and detect by-products (e.g., unreacted starting materials or decomposition products) .

- Elemental Analysis : Validates stoichiometry of C, H, N, and S.

- Melting Point : Consistency with literature values (e.g., ~185°C for similar thiazole hydrochlorides) .

Q. What are its primary applications in pharmaceutical research?

This compound serves as a versatile intermediate:

- Peptidomimetics : Used to synthesize thiazole-containing analogues for drug discovery, such as protease inhibitors or kinase modulators .

- Prodrug Development : The methyl ester group enhances lipophilicity, facilitating cellular uptake, while the aminoethyl moiety allows conjugation with targeting ligands .

- Structural Probes : Its thiazole core is employed in studying enzyme-substrate interactions due to its rigidity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR) during synthesis?

Discrepancies often arise from:

- Solvent or pH Effects : Protonation states (e.g., aminoethyl groups) shift NMR peaks. Use deuterated solvents and controlled pH buffers for consistency .

- Tautomerism : Thiazole rings may exhibit tautomeric forms; variable-temperature NMR or 2D experiments (COSY, HSQC) can clarify assignments .

- By-Products : Unreacted intermediates (e.g., free carboxylic acids from ester hydrolysis) require purification via recrystallization or column chromatography .

Q. What strategies improve synthetic yield while minimizing by-products?

- Catalyst Optimization : Transition metal catalysts (e.g., Pd or Cu) enhance coupling efficiency in thiazole ring formation .

- Temperature Control : Lower temperatures (~0–5°C) reduce side reactions during aminoethyl group introduction .

- Protecting Groups : Use Boc or Fmoc groups to shield the aminoethyl moiety during esterification steps, followed by HCl-mediated deprotection .

- In-Situ Monitoring : Techniques like FTIR track reaction progress and identify intermediates .

Q. How does the compound’s stability vary under different storage conditions?

- Hygroscopicity : The hydrochloride salt is hygroscopic; store in desiccators under nitrogen or argon to prevent hydrolysis .

- Temperature Sensitivity : Decomposition occurs above 40°C; long-term stability requires refrigeration (2–8°C) .

- Light Exposure : Thiazole derivatives are prone to photodegradation; use amber glassware and inert atmospheres .

- pH-Dependent Stability : Aqueous solutions are stable at pH 4–6 but degrade rapidly in alkaline conditions due to ester hydrolysis .

Data Contradiction Analysis

Q. How should conflicting reports on biological activity be addressed?

- Purity Verification : Reanalyze batches via HPLC to rule out impurities (e.g., residual solvents or by-products) affecting bioassays .

- Assay Conditions : Variability in cell culture media (e.g., serum proteins) may alter compound solubility or bioavailability; standardize protocols .

- Metabolite Screening : Use LC-MS to identify active metabolites that might contribute to observed effects .

Q. What causes variability in crystallization outcomes?

- Solvent Polarity : Ethyl acetate or dichloromethane often yield high-purity crystals, while polar solvents (e.g., water) may form hydrates .

- Cooling Rate : Slow evaporation at room temperature produces larger, more defined crystals compared to rapid cooling .

- Counterion Effects : Alternative salts (e.g., trifluoroacetate) may improve crystallinity compared to hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.